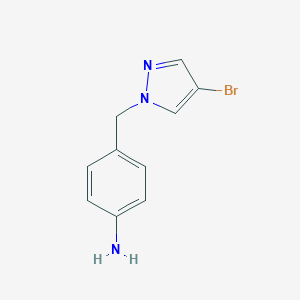

4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-bromopyrazol-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMZRXDYBWFGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232604 | |

| Record name | Benzenamine, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-49-3 | |

| Record name | Benzenamine, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the potential scientific applications of the heterocyclic compound 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine. As a molecule incorporating both a brominated pyrazole and a phenylamine moiety, it stands as a compound of interest for researchers in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively documented in public literature, this paper synthesizes predicted data, established chemical principles, and field-proven insights to offer a robust scientific profile. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Introduction and Scientific Context

The pyrazole ring system is a cornerstone in modern medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a bromine atom at the 4-position of the pyrazole ring provides a key reactive handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[2][3]

This guide focuses on this compound, a molecule that links this reactive 4-bromopyrazole unit to a phenylamine structure via a methylene bridge. The phenylamine portion itself is a common pharmacophore, and its primary amine group offers another site for derivatization. The combination of these two moieties in a single, well-defined structure suggests significant potential for this compound as a versatile building block in the synthesis of complex, biologically active molecules.[2] This document will detail its chemical identity, outline its predicted physicochemical properties, propose a robust synthetic protocol, and discuss its potential applications.

Chemical Identity and Structure

-

IUPAC Name: 4-((4-bromo-1H-pyrazol-1-yl)methyl)aniline

-

Common Name: this compound

-

Molecular Formula: C₁₀H₁₀BrN₃

-

Molecular Weight: 252.11 g/mol

-

CAS Number: While a specific CAS number is not widely indexed, related structures are well-documented.

Canonical SMILES: C1=CC(=CC=C1CN2C=C(C=N2)Br)N

Physicochemical Properties

Direct experimental data for this compound is limited. Therefore, the following table summarizes key physicochemical properties derived from high-quality computational models and comparison with structurally analogous compounds. These predictions serve as a reliable guide for experimental design and handling.

| Property | Predicted Value | Scientific Rationale & Context |

| Melting Point (°C) | 110 - 130 | The planar aromatic rings and potential for intermolecular hydrogen bonding between the amine group and pyrazole nitrogen suggest a crystalline solid state with a moderate melting point. |

| Boiling Point (°C) | ~425 (at 760 mmHg) | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition may occur at this temperature. |

| LogP (Octanol/Water) | 2.5 - 3.0 | The bromophenyl and pyrazole groups contribute to hydrophobicity, while the amine group adds a degree of polarity. This balanced LogP is often favorable for drug candidates. |

| pKa (Acidic/Basic) | Basic pKa: ~4.5 (Anilinic NH₂) | The primary amine is the most basic site, typical for anilines. The pyrazole nitrogens are very weakly basic due to aromaticity. |

| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform. Sparingly soluble in water. | Expected to be soluble in common organic solvents. Low aqueous solubility is predicted due to the significant non-polar surface area. |

| Polar Surface Area | ~41 Ų | This value, contributed by the nitrogen and amine groups, suggests moderate cell permeability. |

| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (2 from pyrazole N, 1 from -NH₂) | The pyrazole nitrogens and the amine group can act as hydrogen bond acceptors. |

Proposed Synthesis and Purification Workflow

A robust and logical synthetic route to this compound involves the N-alkylation of 4-bromopyrazole with a suitable protected 4-aminobenzyl halide, followed by deprotection. This method is reliable, scalable, and utilizes readily available starting materials.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Alkylation of 4-Bromopyrazole

-

Reagent Preparation: To a solution of 4-bromopyrazole (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Rationale: DMF is an excellent solvent for this type of Sₙ2 reaction. K₂CO₃ is chosen because it is strong enough to deprotonate the pyrazole N-H, but not so strong as to cause side reactions.

-

-

Addition of Alkylating Agent: Add 4-(bromomethyl)aniline (or a suitable N-protected version like N-(4-(bromomethyl)phenyl)acetamide) (1.1 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Rationale: Room temperature is typically sufficient for this alkylation. Using a slight excess of the alkylating agent ensures full conversion of the 4-bromopyrazole.

-

-

Work-up: Once the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 2: Purification and Characterization

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Rationale: Column chromatography is the standard and most effective method for separating the desired product from unreacted starting materials and any potential O-alkylated or dialkylated byproducts.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis and purification workflow.

Potential Applications and Biological Significance

Given its structure, this compound is a prime candidate for use as a scaffold or intermediate in drug discovery programs.

-

Fragment-Based Drug Discovery (FBDD): This molecule contains key fragments (bromopyrazole, phenylamine) that can be explored for binding to various biological targets.

-

Intermediate for Kinase Inhibitors: The pyrazole nucleus is prevalent in many kinase inhibitors. The bromine atom can be used in palladium-catalyzed cross-coupling reactions to append other aromatic or heteroaromatic systems, exploring the chemical space around the ATP-binding site of kinases.

-

Scaffold for Agrochemicals and Materials Science: Brominated heterocyclic compounds are also used in the development of novel agrochemicals and functional organic materials.

The potential biological activity is underscored by related pyrazole-containing compounds that exhibit a wide range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4]

Logical Relationship Diagram

Caption: Key structural features and their link to potential applications.

Conclusion

This compound represents a strategically designed chemical entity with significant untapped potential. Its combination of a reactive bromopyrazole handle and a versatile phenylamine group makes it an attractive building block for creating diverse chemical libraries. The physicochemical properties predicted in this guide provide a solid foundation for its use in experimental settings, and the proposed synthetic route offers a clear and efficient path to its preparation. It is the author's assessment that this compound warrants further investigation and can serve as a valuable tool for innovation in both pharmaceutical and material sciences.

References

-

MDPI. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

-

MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Available at: [Link]

-

Pharmaffiliates. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available at: [Link]

- Google Patents.Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.

Sources

An In-depth Technical Guide to the Solubility Profiling of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine in Various Solvents

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful formulation strategy. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive framework for conducting rigorous solubility studies on 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine, a novel heterocyclic amine with therapeutic potential. We will delve into the theoretical underpinnings of solubility, present a robust experimental design, and provide detailed, field-proven protocols for both solubility determination and the requisite analytical method validation. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a logical, scientifically-grounded approach to generating reliable and reproducible solubility data.

Theoretical Framework: Understanding the "Why" of Solubility

The solubility of a solid compound in a liquid solvent is the maximum concentration of that compound that can be dissolved in the solvent at a specific temperature and pressure to form a thermodynamically stable, homogeneous solution. For an active pharmaceutical ingredient (API) like this compound, poor aqueous solubility can be a major hurdle, often leading to low and variable oral bioavailability.

The principle of "like dissolves like" is a fundamental concept in solubility. This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular forces. A more quantitative approach to predicting these interactions is the use of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2][3][4] A solvent is more likely to dissolve a solute if their respective HSP values are similar. Understanding these parameters aids in the rational selection of solvents for solubility screening and in the development of solvent systems for crystallization or formulation.[5][6][7]

Furthermore, in pharmaceutical formulations, it is common to use mixtures of solvents to enhance the solubility of poorly soluble drugs. This technique, known as cosolvency , relies on the addition of a water-miscible organic solvent (cosolvent) to an aqueous medium to increase the solubility of non-polar drugs.[8][9][10][11][12] The log-linear model of Yalkowsky is a simple yet effective model for predicting solubility in water-cosolvent mixtures.[8][9]

Experimental Design: A Strategic Approach to Solubility Profiling

A well-designed solubility study should be systematic and yield data that is both accurate and relevant to drug development. This involves a careful selection of solvents and a robust experimental methodology.

Solvent Selection Strategy

The choice of solvents is critical and should encompass a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile. The selected solvents should also be relevant to pharmaceutical manufacturing and formulation.[5][13][14] The International Council for Harmonisation (ICH) provides guidelines on the use of solvents in pharmaceutical production, classifying them based on their toxicity.[14] Our selection will prioritize solvents from Class 3 (low toxic potential) and Class 2, where justified by the need for specific solvent properties.

The following diagram illustrates the logic for solvent selection:

Caption: Step-by-step workflow for thermodynamic solubility determination.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. [15][16][17]It involves equilibrating an excess of the solid compound with the solvent of interest until the concentration of the dissolved compound in the supernatant is constant.

Materials:

-

This compound (solid, crystalline)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials (a visual excess of solid should remain at the end of the experiment).

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each selected solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to allow the solid to settle. Subsequently, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using the validated HPLC-UV method as described in Protocol 2.

Protocol 2: HPLC-UV Method Development and Validation

A robust and validated analytical method is essential for the accurate quantification of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose. The validation of this method must be performed in accordance with the ICH Q2(R1) guideline on Validation of Analytical Procedures . [18][19][20][21][22] Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Method Development (Example):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by scanning the UV spectrum of the compound in the mobile phase to find the wavelength of maximum absorbance (λmax).

-

Injection Volume: 10 µL.

Method Validation (as per ICH Q2(R1)): The validation process ensures that the analytical method is suitable for its intended purpose. [20][22]

-

Specificity: Demonstrate that the signal of the analyte is not interfered with by components of the solvent matrices. This can be achieved by injecting blank solvent samples.

-

Linearity: Analyze a series of standard solutions of this compound at different concentrations (typically 5-6 levels) to establish a linear relationship between concentration and detector response. The correlation coefficient (r²) should be >0.999.

-

Range: The concentration range over which the method is linear, accurate, and precise.

-

Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations (spiked samples). The recovery should typically be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.

-

Intermediate Precision (Inter-day precision): The precision of the method over different days, with different analysts or equipment. The relative standard deviation (RSD) for precision studies should be <2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation and Analysis

The solubility data should be presented in a clear and concise manner to allow for easy comparison across different solvents and conditions.

Calculation: The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration from HPLC (mg/mL) * Dilution Factor)

Data Summary Table:

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water (pH 7.4 Buffer) | 25 | [Data] | [Data] | [Data] |

| Water (pH 7.4 Buffer) | 37 | [Data] | [Data] | [Data] |

| Ethanol | 25 | [Data] | [Data] | [Data] |

| Propylene Glycol | 25 | [Data] | [Data] | [Data] |

| PEG 400 | 25 | [Data] | [Data] | [Data] |

| Acetone | 25 | [Data] | [Data] | [Data] |

| Ethyl Acetate | 25 | [Data] | [Data] | [Data] |

| Acetonitrile | 25 | [Data] | [Data] | [Data] |

| DMSO | 25 | [Data] | [Data] | [Data] |

(Note: The table is populated with placeholders for experimental data.)

Interpretation and Conclusion

The generated solubility profile of this compound will provide invaluable insights for subsequent stages of drug development. High solubility in aqueous buffers at physiological pH and temperature is desirable for oral formulations. Solubility in organic solvents is important for manufacturing processes such as synthesis, purification, and crystallization. [14]The data can also be used to develop enabling formulations, such as amorphous solid dispersions or lipid-based formulations, for poorly soluble compounds.

By following the rigorous protocols outlined in this guide, researchers can be confident in the quality and reliability of their solubility data, paving the way for informed and successful drug development decisions.

References

- Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Jouyban, A. (n.d.). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Semantic Scholar. Retrieved from [Link]

-

Toth, K., et al. (2012). Solvent selection for pharmaceuticals. ResearchGate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

- Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 583-599.

- Conte, E., et al. (2011). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE Annual Meeting.

-

Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. SciSpace. Retrieved from [Link]

- Hansen, C. M. (n.d.). Hansen solubility parameter. Self-published.

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

- Jouyban, A. (2019).

- Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-32.

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- Strickley, R. G. (2004). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Pharmaceutical Research, 21(2), 201-231.

- Schoff, C. K. (2015). Hansen Solubility Parameters (HSP): 1—Introduction.

-

Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]

- MilliporeSigma. (2026).

- Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.

- Baka, E., et al. (2014). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Journal of Pharmaceutical and Biomedical Analysis, 88, 174-184.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. paint.org [paint.org]

- 5. researchgate.net [researchgate.net]

- 6. Method for Prediction of Pharmaceutical Solubility for Solvent Selection | AIChE [aiche.org]

- 7. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 8. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 12. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solvent systems and their selection in pharmaceutics and biopharmaceutics | Semantic Scholar [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 17. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 20. fda.gov [fda.gov]

- 21. ICH Official web site : ICH [ich.org]

- 22. database.ich.org [database.ich.org]

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine, a key intermediate in pharmaceutical and agrochemical research. The protocol herein details a robust and reproducible two-step synthetic route, commencing with the bromination of 1H-pyrazole to yield 4-bromopyrazole, followed by its N-alkylation with 4-aminobenzyl chloride. This application note emphasizes the rationale behind the chosen reaction conditions and provides a detailed, step-by-step procedure for synthesis, purification, and characterization of the target compound.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their versatile chemical nature allows for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The introduction of a bromine atom onto the pyrazole ring, as in 4-bromopyrazole, provides a valuable handle for further functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[3]

The target molecule, this compound, incorporates both the functionalized pyrazole moiety and a phenylamine group. The latter is a common pharmacophore found in many kinase inhibitors and other therapeutic agents. The combination of these two fragments makes this compound a valuable building block for the synthesis of novel drug candidates. This protocol outlines a reliable method for its preparation in a laboratory setting.

Synthetic Scheme

The synthesis of this compound is accomplished via a two-step process, as illustrated in the workflow diagram below. The first step involves the electrophilic bromination of 1H-pyrazole. The second key step is the N-alkylation of the resulting 4-bromopyrazole with a suitable benzylating agent.

Figure 1: Synthetic workflow for this compound.

Materials and Methods

Materials

All reagents should be of analytical grade and used as received unless otherwise noted.

| Reagent | Supplier | Purity |

| 1H-Pyrazole | Sigma-Aldrich | 98% |

| N-Bromosuccinimide (NBS) | Acros Organics | 99% |

| 4-Aminobenzyl alcohol | Alfa Aesar | 98% |

| Thionyl chloride | J&K Scientific | 99% |

| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 99% |

| Acetonitrile (anhydrous) | Sigma-Aldrich | 99.8% |

| Dichloromethane (DCM) | VWR | HPLC Grade |

| Ethyl acetate (EtOAc) | VWR | HPLC Grade |

| Hexanes | VWR | HPLC Grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | 99% |

| Celite® | Sigma-Aldrich |

Instrumentation

-

Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

-

Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Melting Point: Stuart SMP30 melting point apparatus.

-

Thin Layer Chromatography (TLC): Merck silica gel 60 F₂₅₄ plates.

Experimental Protocol

Step 1: Synthesis of 4-Bromopyrazole

This procedure is adapted from the bromination of pyrazole using N-bromosuccinimide.[4]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole (10.0 g, 147 mmol) in 150 mL of deionized water at room temperature.

-

Addition of NBS: To the stirred suspension, add N-bromosuccinimide (NBS) (26.1 g, 147 mmol) in one portion. The reaction mixture will turn milky white.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl acetate in Hexanes).

-

Work-up and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-bromopyrazole as a white to off-white solid. The product can be used in the next step without further purification if deemed sufficiently pure by NMR.

Expected Yield: 85-95%. Characterization Data (Literature): Melting point: 93-96 °C.

Step 2: Synthesis of this compound

This step involves the N-alkylation of 4-bromopyrazole.[5][6][7] The required 4-aminobenzyl chloride can be synthesized from 4-aminobenzyl alcohol and thionyl chloride or purchased commercially. For the purpose of this protocol, we will assume it is commercially available or prepared in a separate step.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-bromopyrazole (5.0 g, 34 mmol) in 100 mL of anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (9.4 g, 68 mmol) to the solution.

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-aminobenzyl chloride hydrochloride (6.0 g, 34 mmol) in 20 mL of anhydrous acetonitrile dropwise over 15 minutes. Note: If using the free base of 4-aminobenzyl chloride, use an equimolar amount.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexanes).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).

-

Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 10% to 40% ethyl acetate in hexanes) to afford this compound as a solid.

Expected Yield: 60-75%.

Characterization of this compound

The following are expected characterization data for the final product.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 7.5-7.8 (2H, s, pyrazole-H), 6.9-7.2 (2H, d, Ar-H), 6.5-6.8 (2H, d, Ar-H), 5.1-5.3 (2H, s, CH₂), 3.6-3.9 (2H, br s, NH₂) |

| ¹³C NMR | δ (ppm): 146-148 (Ar-C-NH₂), 138-140 (pyrazole-C), 128-130 (Ar-CH), 125-127 (Ar-C-CH₂), 114-116 (Ar-CH), 92-94 (pyrazole-C-Br), 55-57 (CH₂) |

| MS (ESI) | m/z: [M+H]⁺ calculated for C₁₀H₁₀BrN₃: 252.01; found: 252.1 |

| IR | (cm⁻¹): 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (N-H bend), 1515 (Ar C=C stretch), 1050 (C-N stretch), 820 (p-disubstituted benzene) |

| Melting Point | To be determined experimentally. |

Discussion and Mechanistic Insights

The synthesis of this compound is a straightforward process, but careful control of reaction conditions is crucial for achieving high yields and purity.

-

Bromination: The bromination of pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and readily undergoes substitution at the C4 position.[1] Water is an effective solvent for this reaction, and NBS is a convenient and safe source of electrophilic bromine.

-

N-Alkylation: The N-alkylation of pyrazole can be challenging due to the presence of two nitrogen atoms, which can lead to regioisomers.[8] However, in the case of 4-bromopyrazole, the steric hindrance from the bromine atom at the C4 position generally favors alkylation at the N1 position. The use of a polar aprotic solvent like acetonitrile and a mild base such as potassium carbonate is effective for this transformation.[6] The base deprotonates the pyrazole, forming the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-aminobenzyl chloride in an Sₙ2 reaction.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction. | Ensure vigorous stirring and allow the reaction to proceed for the full 24 hours. Check the purity of NBS. |

| Loss of product during work-up. | Ensure complete extraction with ethyl acetate. Be careful not to discard the organic layer. | |

| Formation of multiple products in Step 2 | N1/N2 isomerization or side reactions. | Ensure anhydrous conditions. Use a less polar solvent or a bulkier base to potentially improve regioselectivity. |

| Low yield in Step 2 | Inactive alkylating agent. | If preparing 4-aminobenzyl chloride in-house, ensure its purity and use it promptly as it can be unstable. |

| Insufficient reaction time or temperature. | Monitor the reaction closely by TLC and ensure the reaction mixture is refluxing properly. |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

-

Thionyl chloride (if used for preparing the alkylating agent) is highly corrosive and reacts violently with water. Handle with extreme caution.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and considering the troubleshooting advice, researchers can successfully prepare this valuable intermediate for their drug discovery and development programs. The characterization data provided will aid in confirming the identity and purity of the final product.

References

-

New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link][9]

-

ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link][10]

-

SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link][11]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link][1]

-

Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link][5]

-

ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link][6]

-

ResearchGate. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link][7]

-

ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link][12]

-

Google Patents. N-alkylation method of pyrazole. [13]

-

National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link][2]

-

PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link][8]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scielo.org.mx [scielo.org.mx]

- 12. researchgate.net [researchgate.net]

- 13. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

Application Notes and Protocols: 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine as a Kinase Inhibitor Scaffold

Foreword: The Pyrazole Scaffold in Modern Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a cornerstone of modern therapeutic intervention, particularly in oncology.[1][2] The pyrazole ring is a "privileged structure" in medicinal chemistry, frequently appearing in a multitude of FDA-approved kinase inhibitors.[3][4][5] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for the development of potent and selective inhibitors.[5] This document provides a comprehensive guide for researchers on the application of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine as a novel scaffold for the discovery and development of next-generation kinase inhibitors. We will delve into the rationale behind its design, detailed protocols for its characterization, and strategies for lead optimization.

The this compound Scaffold: A Strategic Design

The this compound scaffold combines several key features that make it a promising starting point for kinase inhibitor discovery:

-

The Pyrazole Core: As a bioisostere of the adenine group in ATP, the pyrazole ring is adept at binding to the hinge region of the kinase active site.[5]

-

The Bromine Substituent: The bromine atom at the 4-position of the pyrazole ring offers a vector for further chemical modification through cross-coupling reactions, enabling the exploration of chemical space to enhance potency and selectivity.[6][7]

-

The Phenylamine Moiety: The phenylamine group can be functionalized to interact with solvent-exposed regions of the kinase or to improve the pharmacokinetic properties of the compound.

-

The Methylene Linker: The flexible methylene linker allows for optimal positioning of the pyrazole and phenylamine moieties within the kinase active site.

Workflow for Characterizing Novel Kinase Inhibitors Derived from the Scaffold

The following diagram outlines a typical workflow for the evaluation of novel kinase inhibitors based on the this compound scaffold.

Caption: A streamlined workflow for the discovery and characterization of kinase inhibitors.

Protocols for Evaluation

Biochemical Kinase Assays: Measuring Direct Inhibition

Biochemical assays are the first step to determine if a compound directly inhibits the enzymatic activity of a target kinase.[8] These assays typically measure the transfer of a phosphate group from ATP to a substrate.[9][10]

Protocol 3.1.1: ADP-Glo™ Kinase Assay (Promega)

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

This compound derivatives (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Prepare Kinase Reaction Buffer: Prepare the buffer as recommended by the kinase supplier, typically containing Tris-HCl, MgCl₂, and DTT.

-

Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration range (e.g., 100 µM to 1 nM). Then, dilute further in the kinase reaction buffer.

-

Kinase Reaction:

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells.

-

Add 10 µL of a solution containing the kinase and substrate in reaction buffer.

-

Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Example Data Table:

| Compound ID | Target Kinase | IC₅₀ (nM) |

| BPP-001 | Kinase A | 50 |

| BPP-002 | Kinase A | 15 |

| BPP-003 | Kinase A | 250 |

| Staurosporine (Control) | Kinase A | 5 |

Kinase Selectivity Profiling: Assessing Off-Target Effects

A critical step in drug development is to assess the selectivity of a lead compound.[1] Promiscuous kinase inhibitors can lead to off-target toxicities.[12][13] Large-scale kinase panel screening is a common approach to determine the selectivity profile.[14]

Protocol 3.2.1: KinomeScan™ (DiscoverX)

This is a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Procedure:

-

Submit the this compound derivatives to a commercial vendor providing kinase selectivity profiling services (e.g., Eurofins DiscoverX, Reaction Biology).

-

Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

-

The results are usually provided as a percentage of control, where a lower percentage indicates stronger binding to the kinase.

-

Follow-up dose-response experiments can be performed for any identified off-targets to determine the dissociation constant (Kd).

Cell-Based Assays: Evaluating Activity in a Biological Context

Cell-based assays are essential to confirm that a compound can inhibit its target kinase within a cellular environment, where factors like cell permeability and competition with endogenous ATP come into play.[15][16]

Protocol 3.3.1: Western Blotting for Phospho-Substrate Levels

This method directly measures the phosphorylation of a kinase's downstream substrate in cells. A decrease in substrate phosphorylation indicates target engagement and inhibition by the compound.

Materials:

-

Cancer cell line expressing the target kinase

-

This compound derivatives

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against the phosphorylated substrate and total substrate

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

Protocol 3.3.2: Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[17][18] It is used to determine the cytotoxic or anti-proliferative effects of the kinase inhibitors.[19][20][21]

Materials:

-

Cancer cell line

-

This compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition).

Example Data Table:

| Compound ID | Target Cell Line | GI₅₀ (µM) |

| BPP-001 | Cancer Cell Line X | 1.2 |

| BPP-002 | Cancer Cell Line X | 0.5 |

| BPP-003 | Cancer Cell Line X | 8.7 |

| Doxorubicin (Control) | Cancer Cell Line X | 0.1 |

Mechanism of Action Studies

Understanding how a compound inhibits its target kinase is crucial for lead optimization.

Caption: A simplified representation of the pyrazole scaffold interacting with the kinase active site.

Protocol 4.1: Kinase Kinetic Analysis

This experiment helps to determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Procedure:

-

Perform the biochemical kinase assay (e.g., ADP-Glo™) with varying concentrations of both the inhibitor and ATP.

-

Generate Lineweaver-Burk or Michaelis-Menten plots of the data.

-

Analyze the plots to determine the mechanism of inhibition. For an ATP-competitive inhibitor, the Vmax will remain constant while the apparent Km for ATP will increase with increasing inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the initial characterization and evaluation of derivatives of this scaffold. Future work should focus on structure-activity relationship (SAR) studies, utilizing the bromine handle for synthetic diversification to improve potency, selectivity, and drug-like properties.

References

- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.

- Anonymous. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.

- Profacgen. (n.d.). Cell-based Kinase Assays.

- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.

- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.

- Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.

- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

- PMC. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.

- MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.

- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.

- Benchchem. (n.d.). A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors.

- ResearchGate. (n.d.). Off-target identification of kinase drug candidates.

- Sigma-Aldrich. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.

- PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.

- MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.

- PMC - NIH. (n.d.). The target landscape of clinical kinase drugs.

- Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.

- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.

- Oxford Academic. (n.d.). ACCEPTED MANUSCRIPT.

- ResearchGate. (n.d.). Cytotoxicity of Kinase Inhibitors | Download Table.

- PMC - NIH. (2025, April 12). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells.

- PMC. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.

- ACS Publications. (2026, January 13). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET | ACS Omega.

- Sigma-Aldrich. (n.d.). 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine.

- PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.

- Benchchem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

- ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.

- PubMed. (2011, December 1). 4-(4-Bromo-phen-yl)-3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo-[3,4-b]thieno[2,3-e]pyridine 5,5-dioxide.

- ChemicalBook. (n.d.). 4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenylamine.

- Anonymous. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- BLDpharm. (n.d.). 1006538-60-8|4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole.

- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. domainex.co.uk [domainex.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 17. academic.oup.com [academic.oup.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine as a building block for heterocyclic synthesis

An In-depth Guide to 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine: A Versatile Building Block for Modern Heterocyclic Synthesis

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][3][4] The strategic importance of this scaffold has driven the development of versatile building blocks that enable rapid and efficient diversification. This compound is one such high-value intermediate, ingeniously combining two distinct, orthogonally reactive functional handles within a single molecule: a nucleophilic primary aromatic amine and an electrophilic bromo-pyrazole moiety, primed for cross-coupling reactions.

This guide provides a detailed exploration of this compound as a precursor in heterocyclic synthesis. We will delve into specific, field-proven protocols, explain the mechanistic rationale behind key transformations, and present workflows that leverage its unique bifunctionality for the construction of complex molecular architectures.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the building block's properties is crucial for its effective application.

| Property | Value |

| IUPAC Name | 4-((4-bromo-1H-pyrazol-1-yl)methyl)aniline |

| Molecular Formula | C₁₀H₁₀BrN₃ |

| Molecular Weight | 252.11 g/mol |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in other organic solvents |

Data sourced from publicly available chemical databases.[5]

The synthesis of the title compound is typically achieved through a two-step process, which itself highlights fundamental organic transformations.

Caption: General synthetic workflow for this compound.

PART 1: Leveraging the Phenylamine Moiety for Heterocycle Annulation

The primary amine group serves as a potent nucleophile and a versatile handle for constructing fused heterocyclic systems through cyclocondensation reactions.

Application 1.1: Synthesis of Quinoxaline Derivatives

Quinoxalines are a privileged class of N-heterocycles with significant applications in pharmaceuticals and functional materials. The reaction of the phenylamine building block with an α-haloketone followed by reductive cyclization provides a direct route to novel pyrazolyl-substituted quinoxalines.[6]

Caption: Workflow for the synthesis of quinoxaline derivatives.

Protocol 1.1: Synthesis of 7-Bromo-2-(aryl)-6-((4-bromo-1H-pyrazol-1-yl)methyl)quinoxaline

-

Causality: This protocol exemplifies a one-pot reaction where the initial nucleophilic substitution of the α-haloketone is followed by a reductive cyclization. Using a mild reducing agent like sodium dithionite is often sufficient to reduce the imine formed in situ and drive the cyclization to form the stable aromatic quinoxaline ring.

Materials:

-

This compound (1.0 mmol)

-

Substituted 2-bromo-1-arylethan-1-one (1.1 mmol)

-

Sodium Bicarbonate (NaHCO₃) (2.5 mmol)

-

Sodium Dithionite (Na₂S₂O₄) (3.0 mmol)

-

Ethanol/Water (3:1 mixture, 20 mL)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a 50 mL round-bottom flask, add this compound, the substituted 2-bromo-1-arylethan-1-one, and sodium bicarbonate.

-

Add the ethanol/water solvent mixture.

-

Heat the mixture to reflux (approx. 80-85 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting amine is consumed.

-

Cool the reaction to 60 °C and carefully add sodium dithionite in portions. The reaction may exotherm slightly.

-

Return the mixture to reflux for an additional 2 hours.

-

Cool to room temperature and remove the ethanol under reduced pressure.

-

Add 30 mL of water and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired quinoxaline derivative.

Expected Outcome:

-

Yield: 55-75%

-

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

PART 2: Exploiting the 4-Bromo-pyrazole Moiety via Cross-Coupling

The C-Br bond on the pyrazole ring is a prime site for functionalization using palladium- or copper-catalyzed cross-coupling reactions. This allows for the introduction of carbon, nitrogen, oxygen, or sulfur-based substituents, dramatically expanding molecular diversity.

Application 2.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8] Applying this reaction to our building block allows for the coupling of a second amine-containing moiety, creating complex structures with multiple nitrogen centers.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[7][9][10]

Protocol 2.1: Palladium-Catalyzed C-N Cross-Coupling

-

Causality: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical.[9] It promotes the rate-limiting reductive elimination step, preventing catalyst decomposition and side reactions like β-hydride elimination.[7] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the coupling amine, forming the active amido-palladium complex.[10]

Materials:

-

This compound (1.0 mmol)

-

Amine coupling partner (e.g., morpholine, piperidine, or a primary aniline) (1.2 mmol)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 8 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous Toluene (10 mL)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add the this compound and the amine coupling partner.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Expected Outcome:

-

Yield: 60-90%

-

Characterization: Successful coupling is confirmed by the disappearance of the C-Br signal in the mass spectrum and the appearance of new signals corresponding to the coupled amine in the NMR spectra.

Application 2.2: Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds, linking the bromo-pyrazole to a terminal alkyne.[11][12] The resulting pyrazole-alkyne conjugates are valuable intermediates for synthesizing more complex heterocycles, such as triazoles or thienopyrazoles, via subsequent cyclization reactions.[13][14]

Protocol 2.2: Palladium/Copper-Catalyzed C-C Cross-Coupling

-

Causality: This reaction operates via two interconnected catalytic cycles. The palladium cycle performs the oxidative addition and reductive elimination, while the copper(I) cocatalyst activates the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[11] An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is essential, acting as both the base and often as the solvent.

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane) (1.5 mmol)

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 mmol, 3 mol%)

-

Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (TEA) (15 mL)

-

Anhydrous THF (5 mL, optional for solubility)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill with argon three times.

-

Add anhydrous triethylamine (and THF if needed) via syringe, followed by the terminal alkyne.

-

Stir the reaction at room temperature for 8-16 hours. For less reactive substrates, gentle heating to 40-50 °C may be required.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in dichloromethane or ethyl acetate and filter through a short plug of silica to remove the catalysts.

-

Concentrate the filtrate and purify by column chromatography or recrystallization.

| Entry | Alkyne Partner | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenylacetylene | 25 | 12 | 85-95 |

| 2 | 1-Hexyne | 25 | 16 | 80-90 |

| 3 | Ethynyltrimethylsilane | 40 | 12 | 75-85 |

PART 3: Tandem Synthesis Strategy

The true power of this compound lies in its capacity for sequential, orthogonal functionalization. A synthetic route can be designed to first modify the amine and subsequently perform a cross-coupling on the pyrazole, or vice-versa.

Caption: Orthogonal synthetic strategies using the bifunctional building block.

This dual reactivity allows for the rapid construction of a library of complex molecules from a single, advanced intermediate, making it an invaluable tool for lead discovery and optimization in drug development.

Conclusion

This compound is a masterful building block that provides chemists with two distinct and highly valuable points of chemical diversity. By understanding the reactivity of both the phenylamine and the bromo-pyrazole moieties, researchers can strategically design and execute efficient syntheses of novel and complex heterocyclic systems. The protocols outlined in this guide serve as a robust starting point for exploration, enabling the rapid generation of new chemical entities for pharmaceutical and materials science applications.

References

-

Int. J. Pharm. Sci. Rev. Res. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from organic-chemistry.org. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from Pharmaguideline. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

-

ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from ResearchGate. [Link]

-

El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 123. [Link]

-

Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from Slideshare. [Link]

-

ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Retrieved from ResearchGate. [Link]

-

Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 543-556. [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

ACS Publications. (2012). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from ResearchGate. [Link]

-

National Institutes of Health. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. [Link]

-

Chemistry LibreTexts. (2023). Preparation of Phenylamine Compounds. Retrieved from Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-5-nitro-phenylamine. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.

-

PubMed. (2011). 4-(4-Bromo-phen-yl)-3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo-[3,4-b]thieno[2,3-e]pyridine 5,5-dioxide. Retrieved from PubMed. [Link]

-

ResearchGate. (2017). Synthesis of triphenylamines: Via ligand-free selective ring-opening of benzoxazoles or benzothiazoles under superparamagnetic nanoparticle catalysis. Retrieved from ResearchGate. [Link]

-

Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from Asian Journal of Chemistry. [Link]

-

BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

-

National Institutes of Health. (2022). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2019). Synthesis and Characterization of Novel (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-amino)phenyl)morpholin-3-one Derivatives. [Link]

-

MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

-

PubMed. (2009). 3,5-Bis(4-bromo-phen-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from PubMed. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. orientjchem.org [orientjchem.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. 4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenylamine [chemicalbook.com]

- 6. CN112079816A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. research.rug.nl [research.rug.nl]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

Application Note: Strategic Derivatization of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine for Structure-Activity Relationship (SAR) Studies

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of 4-(4-bromo-pyrazol-1-ylmethyl)-phenylamine, a versatile scaffold for the exploration of chemical space in drug discovery. The protocols detailed herein are designed for medicinal chemists and drug development professionals engaged in generating compound libraries for Structure-Activity Relationship (SAR) studies. We present robust methodologies for the N-acylation and N-sulfonylation of the primary aniline, as well as a protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling at the C4 position of the pyrazole ring. The rationale behind the choice of reagents and reaction conditions is elucidated to empower researchers to adapt and innovate upon these foundational procedures. This guide is structured to ensure scientific integrity, with each protocol designed as a self-validating system, supported by in-text citations to authoritative literature.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its frequent appearance in successful therapeutic agents.[3] The specific scaffold, this compound, presents three key points for diversification, making it an ideal starting point for the construction of a focused compound library for SAR studies.

The primary aromatic amine serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities to probe interactions with biological targets. The 4-bromo substituent on the pyrazole ring offers an orthogonal site for modification, most commonly through transition metal-catalyzed cross-coupling reactions, enabling the exploration of another vector of chemical space.[4][5] Finally, the pyrazole ring itself, while held constant in this guide, is a known pharmacophore that contributes to the overall biological activity of the molecule.[6]

This application note will detail the derivatization at the primary amine and the bromo-position to systematically explore the SAR of this compound class.

Derivatization Strategies: A Visual Overview

The derivatization of this compound can be systematically approached to build a comprehensive SAR. The following diagram illustrates the key derivatization pathways described in this guide.

Caption: Derivatization pathways for this compound.

Materials and Reagents

| Reagent | Supplier | Grade |

| This compound | Commercial Source | >95% Purity |

| Acetyl Chloride | Sigma-Aldrich | Reagent Grade |

| Benzoyl Chloride | Sigma-Aldrich | Reagent Grade |

| Methanesulfonyl Chloride | Sigma-Aldrich | Reagent Grade |

| p-Toluenesulfonyl Chloride | Sigma-Aldrich | Reagent Grade |

| Phenylboronic Acid | Combi-Blocks | >97% Purity |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Strem Chemicals | Catalyst Grade |

| Triethylamine (TEA) | Acros Organics | Anhydrous, >99.5% |

| Pyridine | Fisher Scientific | Anhydrous, >99.8% |

| Dichloromethane (DCM) | EMD Millipore | Anhydrous, >99.8% |

| Tetrahydrofuran (THF) | J.T. Baker | Anhydrous, >99.9% |

| N,N-Dimethylformamide (DMF) | Alfa Aesar | Anhydrous, >99.8% |

| Potassium Carbonate (K₂CO₃) | EMD Millipore | Anhydrous, Powder |

| Sodium Sulfate (Na₂SO₄) | Fisher Scientific | Anhydrous, Granular |

| Silica Gel | SiliCycle | 60 Å, 230-400 mesh |

| Ethyl Acetate (EtOAc) | VWR Chemicals | HPLC Grade |

| Hexanes | VWR Chemicals | HPLC Grade |

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the synthesis of amides from the parent aniline using an acyl chloride.

Rationale: N-acylation is a fundamental transformation that introduces a diverse range of substituents, allowing for the exploration of steric and electronic effects on biological activity. The use of acyl chlorides provides high reactivity, often leading to complete conversion under mild conditions.[7]

Step-by-Step Procedure:

-

To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq.).

-

Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-acylated product.[8]

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: N-Sulfonylation of this compound

This protocol details the synthesis of sulfonamides from the parent aniline using a sulfonyl chloride.